molecular formula C7H6ClFO2S B1268369 (2-Fluorophenyl)methanesulfonyl chloride CAS No. 24974-71-8

(2-Fluorophenyl)methanesulfonyl chloride

Cat. No.: B1268369
CAS No.: 24974-71-8
M. Wt: 208.64 g/mol
InChI Key: CJDWSUDXKHLMCY-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H6ClFO2S. It is a derivative of methanesulfonyl chloride, where the phenyl group is substituted with a fluorine atom at the ortho position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

(2-Fluorophenyl)methanesulfonyl chloride is a chemical reagent used in organic synthesis. Its primary targets are organic compounds that contain nucleophilic functional groups. The compound acts as an electrophile, reacting with nucleophiles in the target molecule .

Mode of Action

The mode of action of this compound involves the formation of a covalent bond with its target. The sulfonyl chloride group in the compound is highly reactive and can form a bond with a variety of nucleophiles. This allows the compound to be used in a wide range of chemical reactions .

Biochemical Pathways

This compound is often used in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . In this reaction, the compound acts as an electrophile, reacting with organoboron reagents to form new carbon-carbon bonds .

Result of Action

The result of the action of this compound is the formation of a new compound through the creation of a new carbon-carbon bond. This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and materials .

Action Environment

The action of this compound can be influenced by various environmental factors, including temperature, solvent, and the presence of a catalyst. For example, in the Suzuki-Miyaura coupling reaction, a palladium catalyst is often used to facilitate the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Fluorophenyl)methanesulfonyl chloride can be synthesized through the reaction of (2-fluorophenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound involves the chlorination of (2-fluorophenyl)methanesulfonic acid using thionyl chloride or phosgene. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Sulfonamide: Formed by reaction with amines.

    Sulfonate Ester: Formed by reaction with alcohols.

    Sulfonate Thioester: Formed by reaction with thiols.

Scientific Research Applications

(2-Fluorophenyl)methanesulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluorophenyl)methanesulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological and chemical activities .

Properties

IUPAC Name

(2-fluorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2S/c8-12(10,11)5-6-3-1-2-4-7(6)9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDWSUDXKHLMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341437
Record name (2-Fluorophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24974-71-8
Record name (2-Fluorophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-fluorophenyl)methanesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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